N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H23ClN2O4S and its molecular weight is 446.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Synthesis
The structural analysis and synthesis of compounds similar to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide reveal detailed insights into their molecular configuration and the implications for their biological activity. For instance, studies on various N-arylmethanesulfonamides illustrate the conformational preferences of these molecules and their interactions through hydrogen bonding, which could be pivotal for their biological functions (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007). These structural insights are critical for understanding the compound's potential interactions with biological receptors.
Potential Biological Activity
The synthesis and characterization of molecules with functional groups similar to those found in this compound suggest possible biological activities. For example, the study of methanesulfonanilides and their packing into chains through N—H⋯O hydrogen bonding highlights the potential for these compounds to engage in specific molecular interactions that could be harnessed in drug design and development (Gowda, Foro, & Fuess, 2007).
Application in Drug Synthesis and Material Science
Research into the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides reveals innovative approaches to creating complex organic compounds that could serve as precursors or active components in pharmaceuticals, demonstrating the synthetic versatility and potential applications of similar sulfonamide compounds in creating therapeutically relevant molecules (Sakamoto et al., 1988).
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-(2-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c23-19-7-3-1-6-18(19)15-30(27,28)24-14-16-9-11-25(12-10-16)22(26)21-13-17-5-2-4-8-20(17)29-21/h1-8,13,16,24H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJMFPHTSSZHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.